

# NMR spectroscopic analysis of substituted 2,1-benzothiazin-4(3H)-ones.

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	2,2-Dioxo-1-methyl-2,1-benzothiazin-4(3H)-one
Cat. No.:	B1363521

[Get Quote](#)

An Application Guide to the NMR Spectroscopic Analysis of Substituted 2,1-Benzothiazin-4(3H)-ones

## Authored by: A Senior Application Scientist Abstract

This comprehensive guide provides a detailed framework for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of substituted 2,1-benzothiazin-4(3H)-ones, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. [1][2] This document moves beyond a simple recitation of methods to explain the underlying principles of spectral interpretation, the causal effects of molecular substitution on chemical shifts, and the strategic application of advanced 2D NMR techniques for unambiguous structure elucidation. Detailed, field-tested protocols for sample preparation and data acquisition are provided to ensure reproducible, high-quality results. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize this important molecular scaffold.

## Introduction: The Role of NMR in Characterizing 2,1-Benzothiazin-4(3H)-ones

The 2,1-benzothiazin-4(3H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-

cancer, and antipsychotic properties.[1] Precise and unambiguous structural characterization is paramount in drug discovery to establish structure-activity relationships (SAR). NMR spectroscopy stands as the most powerful and definitive tool for the structural elucidation of these organic molecules in solution.[3]

This guide details the application of one-dimensional ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to this specific class of compounds. We will explore the fundamental spectral features of the parent scaffold and then delve into the predictable, and sometimes complex, effects that substituents impart on the NMR spectrum. The causality behind experimental choices and the logic of spectral interpretation are emphasized throughout.

## Fundamental Spectral Features of the 2,1-Benzothiazin-4(3H)-one Scaffold

Understanding the NMR spectrum of the core, unsubstituted scaffold is the first step in analyzing more complex derivatives. The standard IUPAC numbering for the 2,1-benzothiazin-4(3H)-one ring is essential for spectral assignment.

Caption: Core structure and IUPAC numbering of the 2,1-benzothiazin-4(3H)-one scaffold.

## $^1\text{H}$ NMR Spectral Signatures

The proton NMR spectrum can be divided into two main regions: the aromatic region (typically  $\delta$  7.0-8.5 ppm) and the aliphatic region, which contains a key singlet for the C3-methylene protons.

- **Aromatic Protons (H5-H8):** These four protons on the benzene ring exhibit predictable splitting patterns and chemical shifts influenced by the fused heterocyclic ring. The H5 proton is often the most downfield-shifted aromatic proton due to its peri-relationship with the carbonyl group at C4. The H8 proton is also significantly deshielded by the adjacent electron-withdrawing sulfonyl group.
- **Methylene Protons (H3):** The two protons on C3 typically appear as a sharp singlet (unless there is chiral substitution) in the range of  $\delta$  4.5-5.0 ppm.[1] The specific chemical shift is sensitive to the substituent on the N1 nitrogen.

## <sup>13</sup>C NMR Spectral Signatures

The <sup>13</sup>C NMR spectrum provides complementary information, with key signals for the carbonyl, aromatic, and methylene carbons.

- Carbonyl Carbon (C4): The ketone carbonyl carbon resonates significantly downfield, typically in the range of  $\delta$  185-195 ppm.
- Aromatic Carbons (C4a, C5, C6, C7, C8, C8a): These six carbons appear in the aromatic region ( $\delta$  115-145 ppm). The quaternary carbons (C4a, C8a) usually have lower intensities.
- Methylene Carbon (C3): The aliphatic C3 carbon signal is found upfield, generally between  $\delta$  50-60 ppm.

Table 1: Typical <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shift Ranges for the Unsubstituted 2,1-Benzothiazin-4(3H)-one 2,2-Dioxide Scaffold.

Atom Position	<sup>1</sup> H Chemical Shift ( $\delta$ , ppm)	<sup>13</sup> C Chemical Shift ( $\delta$ , ppm)	Notes
N1-R	Dependent on R group	Dependent on R group	e.g., N-CH <sub>3</sub> ~3.3 ppm[1]
C3	~4.9 (s, 2H)[1]	~50	Chemical shift is sensitive to N1 substituent.
C4	-	~187-190	Carbonyl carbon, low intensity.
C4a	-	~120-125	Quaternary carbon.
C5	~8.1-8.4 (d)	~125-130	Deshielded by C4 carbonyl.
C6	~7.3-7.6 (t)	~123-128	
C7	~7.6-7.9 (t)	~133-138	
C8	~7.3-7.6 (d)	~120-125	Deshielded by sulfonyl group.

| C8a | - | ~140-145 | Quaternary carbon attached to S and N. |

Note: Values are approximate and can vary based on solvent and specific molecular structure.

## The Influence of Aromatic Ring Substituents

The true utility of NMR lies in its sensitivity to electronic effects. Substituents on the aromatic ring (positions 5, 6, 7, or 8) will systematically alter the chemical shifts of the remaining aromatic protons and carbons. This is a powerful tool for confirming the position of substitution.

[4]

- **Electron-Withdrawing Groups (EWGs):** Groups like nitro ( $-\text{NO}_2$ ), cyano ( $-\text{CN}$ ), or halogens ( $-\text{Cl}$ ,  $-\text{Br}$ ) decrease electron density on the aromatic ring. This deshields the nearby protons, causing their signals to shift downfield (to a higher ppm value). The effect is most pronounced for protons at the ortho and para positions relative to the substituent.[5]
- **Electron-Donating Groups (EDGs):** Groups like methoxy ( $-\text{OCH}_3$ ), alkyl ( $-\text{CH}_3$ ), or amino ( $-\text{NH}_2$ ) increase electron density on the ring. This shields the nearby protons, causing their signals to shift upfield (to a lower ppm value). Again, this effect is strongest at the ortho and para positions.[6][7]

Table 2: Predicted Chemical Shift Perturbations for Aromatic Protons upon Substitution.

Substituent Type	Position Relative to Substituent	Effect on Proton	Chemical Shift Change
EWG (e.g., $-\text{NO}_2$ )	Ortho, Para	Strong Deshielding	Downfield ( $\Delta\delta$ +0.2 to +1.0)
	Meta	Weak Deshielding	Downfield ( $\Delta\delta$ +0.1 to +0.3)
EDG (e.g., $-\text{OCH}_3$ )	Ortho, Para	Strong Shielding	Upfield ( $\Delta\delta$ -0.2 to -0.8)

| | Meta | Weak Shielding | Upfield ( $\Delta\delta$  -0.05 to -0.2) |

# Advanced 2D NMR Techniques for Unambiguous Assignment

While 1D spectra provide essential information, complex substitution patterns or unexpected chemical shifts necessitate the use of 2D NMR for definitive structural confirmation.[\[8\]](#)[\[9\]](#)

- $^1\text{H}$ - $^1\text{H}$  COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. A cross-peak between two proton signals in a COSY spectrum confirms they are J-coupled. This is invaluable for tracing the connectivity of the aromatic protons (e.g., confirming H5 is coupled to H6, which is coupled to H7, etc.).
- $^1\text{H}$ - $^{13}\text{C}$  HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is the most reliable method for assigning protonated carbons. It generates a cross-peak for every proton and the carbon to which it is directly attached (a one-bond  $^1\text{J}$ -CH correlation). This allows for the direct and unambiguous assignment of C5, C6, C7, C8, and C3.[\[10\]](#)[\[11\]](#)
- $^1\text{H}$ - $^{13}\text{C}$  HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds ( $^2\text{J}$ -CH and  $^3\text{J}$ -CH). These long-range correlations are critical for connecting different parts of the molecule, such as linking the N1-substituent to the C2 and C8a positions, or connecting the H3 protons to the C4 carbonyl and the C4a aromatic carbon.[\[12\]](#)

## Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, *in vitro* and *in silico* investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]
- 4. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. mdpi.com [mdpi.com]
- 10. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [NMR spectroscopic analysis of substituted 2,1-benzothiazin-4(3H)-ones.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1363521#nmr-spectroscopic-analysis-of-substituted-2-1-benzothiazin-4-3h-ones>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)